N,2-Dihydroxy-1-naphthamide
Description
N,2-Dihydroxy-1-naphthamide is a naphthalene-derived compound featuring an amide group at position 1 of the naphthalene ring, with hydroxyl (-OH) substituents on both the amide nitrogen (N-hydroxy) and the naphthalene backbone at position 2. Its molecular formula is C₁₁H₉NO₃, and its molecular weight is approximately 203.20 g/mol. The compound’s structure confers unique polarity and hydrogen-bonding capabilities, making it relevant in pharmaceutical and materials science research. The N-hydroxy group enhances reactivity in redox reactions, while the phenolic hydroxyl at position 2 contributes to solubility in polar solvents like water or ethanol .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N,2-dihydroxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H9NO3/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12-15/h1-6,13,15H,(H,12,14) |
InChI Key |
MAPSHRDPYBIEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NO)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the conversion of a suitable naphthoate ester precursor into the hydroxamic acid via reaction with hydroxylamine under controlled conditions. The key steps include:
- Synthesis or procurement of methyl 2-hydroxy-1-naphthoate (methyl ester of 2-hydroxy-1-naphthoic acid).
- Reaction of the ester with hydroxylamine to form the hydroxamic acid.
- Purification and isolation of the final product.
Detailed Synthetic Procedure (Microwave-Assisted Method)
A recent and efficient method involves microwave-assisted synthesis, which significantly reduces reaction time and improves yield:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of methyl 3-hydroxy-2-naphthoate in methanol | 2.5 mmol in 20 mL MeOH | Ensures homogeneity |
| 2 | Preparation of hydroxylamine solution | 15 mmol hydroxylammonium hydrochloride + KOH in MeOH | KOH added in excess to liberate free hydroxylamine; KCl precipitate removed by filtration |
| 3 | Mixing hydroxylamine solution with methyl ester solution | Microwave reactor, 2450 MHz, 150 W, 6 min reaction + 5 min cooling | Microwave irradiation accelerates reaction |
| 4 | Neutralization of excess KOH | Dilute HCl to pH 7 | Prevents decomposition of hydroxamic acid |
| 5 | Filtration and washing | Vacuum filtration; washed with cold water and cold dichloromethane (DCM) | Removes impurities |
| 6 | Purification | Silica gel chromatography | Isolates hydroxamic acid fraction |
| 7 | Recrystallization | Ethanol; drying under vacuum | Enhances purity |
This method yields a pure this compound product suitable for further characterization and application.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic attack of the hydroxylamine on the ester carbonyl carbon, forming a tetrahedral intermediate which collapses to release methanol and form the hydroxamic acid. Microwave irradiation provides rapid and uniform heating, promoting efficient conversion.
Alternative Preparation Routes and Considerations
While the microwave-assisted method is efficient, classical reflux methods using hydroxylamine hydrochloride and base in methanol or ethanol are also reported but require longer reaction times (several hours) and careful pH control to avoid hydrolysis or decomposition.
Supporting Research Findings and Characterization
Spectroscopic Characterization
- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms hydroxamic acid functional groups with characteristic N–O and C=O stretching bands.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to aromatic protons and hydroxyl groups; carbon NMR confirms carbonyl and aromatic carbons.
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion consistent with this compound.
These analyses validate the successful synthesis and purity of the compound.
Comparative Efficiency
Compared to salicylhydroxamic acid, this compound shows improved performance in rare earth mineral flotation, attributed to its structural features and coordination ability, which are directly related to the preparation method ensuring correct functionalization.
Data Table: Summary of Preparation Parameters and Outcomes
| Parameter | Microwave-Assisted Method | Classical Reflux Method |
|---|---|---|
| Starting Material | Methyl 3-hydroxy-2-naphthoate | Same |
| Hydroxylamine Source | Hydroxylammonium hydrochloride + KOH | Same |
| Solvent | Methanol | Methanol or ethanol |
| Reaction Time | 6 minutes microwave + 5 minutes cooling | Several hours (typically 4-6 hours) |
| Temperature | Microwave heating (~150 W power) | Reflux temperature (~65-78 °C) |
| pH Control | Neutralized to pH 7 post-reaction | Maintained during reaction |
| Purification | Silica gel chromatography + recrystallization | Recrystallization and filtration |
| Yield | High (exact % varies by batch) | Moderate to high |
| Product Purity | High (confirmed by spectroscopy) | High (confirmed by spectroscopy) |
Additional Notes on Reaction Conditions and Optimization
- Use of stoichiometric excess of hydroxylamine ensures complete conversion.
- Neutralization step is critical to prevent decomposition.
- Microwave-assisted synthesis offers significant time savings and potentially higher purity.
- Solvent choice affects reaction kinetics and product isolation; methanol preferred for solubility and microwave compatibility.
- Purification via chromatography is essential to separate unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions
N,2-Dihydroxy-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated naphthamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that N,2-Dihydroxy-1-naphthamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibacterial agents. For instance, derivatives of naphthoquinone compounds have shown strong antibacterial activity against common oral bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have highlighted its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, phenolic compounds derived from naphthalene structures have been shown to exhibit cytotoxic effects on cancer cell lines .
Materials Science Applications
Nanotechnology
this compound can be utilized in the synthesis of nanoparticles due to its polyphenolic nature. These nanoparticles have applications in drug delivery systems, where they enhance the bioavailability of therapeutic agents. The metal-polyphenol networks formed by interactions between the compound and metal ions are particularly promising for creating multifunctional nanocarriers .
Surface Modification
The compound's ability to form stable complexes with metals makes it suitable for surface modification techniques in materials science. This application is crucial for developing smart materials that respond to environmental stimuli .
Environmental Science Applications
Pollutant Removal
this compound has shown potential in environmental remediation efforts. Its ability to chelate heavy metals allows it to be used in processes aimed at removing pollutants from water sources. The compound's interaction with metal ions facilitates the detoxification of contaminated environments .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antibacterial activity of this compound against a range of pathogens using disk diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent . -
Nanoparticle Synthesis for Drug Delivery
Research focused on synthesizing polyphenol-containing nanoparticles using this compound showed enhanced drug loading capacities and controlled release profiles in vitro. These findings highlight the compound's versatility in biomedical applications . -
Heavy Metal Chelation Studies
A series of experiments demonstrated the efficacy of this compound in binding heavy metals like lead and cadmium from aqueous solutions. The results indicated a significant reduction in metal concentration post-treatment, illustrating its potential for environmental cleanup .
Mechanism of Action
The mechanism of action of N,2-Dihydroxy-1-naphthamide involves its interaction with specific molecular targets. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase by binding to the enzyme’s active site . This inhibition prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,2-Dihydroxy-1-naphthamide with analogous naphthamide derivatives and related pharmaceuticals, focusing on structural, functional, and physicochemical properties.
N-(2-Hydroxyphenyl)-1-naphthamide
- Molecular Formula: C₁₇H₁₃NO₂
- Molecular Weight : 263.29 g/mol
- Key Differences: Substituent: A 2-hydroxyphenyl group is attached to the amide nitrogen instead of an N-hydroxy group. Functional Groups: Contains a single phenolic -OH on the phenyl ring and a standard amide bond. Implications:
- Reduced polarity compared to this compound due to the absence of an N-hydroxy group.
- The bulky 2-hydroxyphenyl substituent may hinder crystallinity and lower melting points.
- Applications: Potential use in polymer stabilizers or UV-absorbing materials due to aromaticity .
Ranitidine Amino Alcohol Hemifumarate
- Molecular Formula: C₉H₁₅NO₂ (hemifumarate salt)
- Key Differences: Core Structure: Furan ring with dimethylamino and methanol substituents instead of naphthalene. Functional Groups: Amino alcohol (-CH₂OH) and tertiary amine. Implications:
- Higher basicity due to the dimethylamino group, contrasting with the acidic phenolic -OH in this compound.
- Pharmaceutical relevance: Used in antiulcer medications (e.g., Ranitidine derivatives) .
1-Nitronaphthalene
- Molecular Formula: C₁₀H₇NO₂
- Key Differences: Functional Group: Nitro (-NO₂) at position 1 instead of hydroxyl or amide groups. Implications:
- High electrophilicity due to the electron-withdrawing nitro group, enabling reactions like nucleophilic substitution.
- Toxicity: Classified as a hazardous air pollutant, unlike the less toxic hydroxylated naphthalamides .
Research Findings and Implications
- Hydrogen Bonding : this compound’s dual hydroxyl groups enable strong intermolecular hydrogen bonds, enhancing thermal stability compared to N-(2-hydroxyphenyl)-1-naphthamide .
- Pharmacological Potential: The N-hydroxy group in this compound may act as a radical scavenger, suggesting utility in antioxidant drug development.
- Safety Profile : Unlike 1-Nitronaphthalene, hydroxylated naphthalamides exhibit lower toxicity, making them safer for biomedical applications .
Biological Activity
N,2-Dihydroxy-1-naphthamide is a compound characterized by its unique structural features, which include a naphthalene moiety with hydroxyl and amide functional groups. This structure allows it to exhibit a range of biological activities that are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Naphthalene Core : Comprising two fused benzene rings.
- Hydroxyl Group : Positioned at the 2-position, which enhances its reactivity.
- Amide Group : Located at the 1-position, contributing to its biological activity.
This configuration influences its interactions with various biological targets and enzymes, making it a subject of extensive research.
Biological Activities
This compound exhibits several notable biological activities:
- Enzyme Inhibition : It acts as a competitive inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. This property suggests potential applications in treating neurological disorders such as depression and anxiety .
- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities. It has been tested against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus polymyxa, as well as Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .
- Photodynamic Activity : The compound has demonstrated photocytotoxic effects in cancer cell lines such as HeLa, MCF-7, and A549. This activity is particularly relevant for developing photodynamic therapy agents .
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes like MAO, it prevents the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft.
- Reactive Oxygen Species (ROS) Generation : Under light exposure, it can generate ROS that induce cytotoxic effects in cancer cells .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,3-Dihydroxy-2-naphthamide | Hydroxyl at 3-position | Less potent MAO inhibition |
| Salicylhydroxamic Acid | Hydroxamic acid structure | Used in similar applications but lacks naphthalene core |
| 1-Hydroxynaphthalene | Hydroxyl at 1-position | Primarily an intermediate; lower bioactivity |
This compound stands out due to its combination of hydroxyl and amide functionalities that enhance its reactivity and biological activity compared to these other compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities .
- Antimicrobial Efficacy : In vitro studies demonstrated significant antibacterial effects against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) for these pathogens were established, confirming its potential as an antimicrobial agent .
- Photodynamic Therapy Applications : A study evaluated its effectiveness in inducing apoptosis in cancer cells when activated by light exposure, suggesting its potential use in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
